Sodium 4-nitrobenzoate
Description
Significance and Context in Chemical Sciences
In the broad field of chemical sciences, Sodium 4-nitrobenzoate (B1230335) is recognized for its multifaceted utility. It serves as a crucial reagent and building block in organic synthesis, particularly in the preparation of other organic compounds like dyes and pharmaceuticals. ontosight.ai The presence of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, and the nitro group itself can be readily reduced to an amino group, providing a pathway to synthesize compounds like Sodium 4-aminobenzoate (B8803810). google.com
Beyond its role as a synthetic intermediate, Sodium 4-nitrobenzoate is extensively used as a ligand in coordination chemistry and crystal engineering. mdpi.com Its carboxylate and nitro groups can coordinate with metal ions in various modes (e.g., monodentate, bidentate), leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net Researchers have synthesized complexes with a range of metals, including lithium, sodium, nickel, and barium, to study their structural architectures and properties. researchgate.netresearchgate.net
In biochemistry, the compound is utilized as a tool for studying enzymatic processes. It acts as an inhibitor of certain enzymes, such as 4-hydroxybenzoate (B8730719):polyprenyltransferase (COQ2), which is a key enzyme in the biosynthesis of Coenzyme Q10. nih.gov This inhibitory action allows researchers to investigate metabolic pathways and the consequences of their disruption. nih.gov Furthermore, it serves as a substrate for some microbial enzymes, making it a model compound for studying the degradation of aromatic pollutants. ontosight.ai
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₄NNaO₄ | nih.govlookchem.com |
| Molecular Weight | ~189.10 g/mol | nih.gov |
| Appearance | White to pale yellow crystalline powder | ontosight.ailookchem.com |
| Key Functional Groups | Carboxylate (-COO⁻), Nitro (-NO₂) | |
| Parent Acid | 4-Nitrobenzoic acid | nih.gov |
Historical Perspectives in Chemical Synthesis and Characterization
The preparation of this compound has historically been straightforward, reflecting fundamental acid-base chemistry. The most common and enduring method is the neutralization reaction between 4-nitrobenzoic acid and a sodium base, typically sodium hydroxide (B78521), in an aqueous solution. The resulting salt can then be isolated by crystallization or evaporation of the solvent. An alternative historical route involves the reaction of 4-nitro-benzoyl chloride with sodium hydroxide. researchgate.net
Early characterization of the compound would have relied on classical analytical techniques. These included melting point determination and elemental analysis to confirm its composition. With the advent of spectroscopic methods, characterization became more definitive. Infrared (IR) spectroscopy, in particular, is a crucial tool for confirming the presence of the key functional groups. The distinct absorption bands corresponding to the nitro and carboxylate groups provide a clear spectral signature for the molecule. In the solid state, X-ray diffraction (XRD) has been employed to determine its crystal structure and assess crystallinity. researchgate.net
Table 2: Spectroscopic Characterization Data for this compound
| Spectroscopic Technique | Region (cm⁻¹) | Assignment | Source(s) |
|---|---|---|---|
| Infrared (IR) Spectroscopy | 1548–1595 | Asymmetric carboxylate (νₐs(COO⁻)) | |
| 1390–1413 | Symmetric carboxylate (νₛ(COO⁻)) | ||
| 1520–1550 | Nitro group (ν(NO₂)) |
Contemporary Research Trajectories
Modern scientific inquiry continues to find new and sophisticated applications for this compound and its derivatives, pushing research in several key directions.
Materials Science and Crystal Engineering: A significant area of contemporary research involves the use of this compound as a building block for advanced materials. Scientists are actively designing and synthesizing novel metal-organic frameworks (MOFs) and coordination polymers using this ligand. researchgate.netresearchgate.net By reacting it with various metal ions like strontium, cesium, and cadmium, researchers create complex, multi-dimensional structures. researchgate.netfrontiersin.org These materials are investigated for potential applications in gas storage (e.g., for CO₂), chemical sensing of nitroaromatics, and catalysis. frontiersin.orgrsc.org The functional nitro group plays a key role in tuning the properties of these frameworks. rsc.org
Biochemical and Biomedical Studies: In the biomedical field, this compound is used as a specific chemical inhibitor to probe complex biological systems. A notable research trajectory involves its use to inhibit the enzyme COQ2, effectively reducing the cellular levels of Coenzyme Q10. nih.gov This allows scientists to model CoQ10 deficiency in vitro, providing insights into mitochondrial dysfunction, the roles of ATP synthesis defects, and the generation of reactive oxygen species, which are implicated in various diseases. nih.gov
Environmental Science and Bioremediation: The compound is a subject of study in environmental science due to its status as a nitroaromatic compound, a class of environmental pollutants. ontosight.ai Research focuses on the biodegradation of this compound by various microbial strains, such as Burkholderia cepacia. These studies elucidate the metabolic pathways, such as reductive pathways that convert the nitro group to a hydroxylamino group, and identify the enzymes involved in breaking down the molecule. This knowledge is crucial for developing bioremediation strategies to clean up environments contaminated with nitroaromatic compounds. ontosight.ai
Table 3: Examples of Contemporary Research Findings
| Research Area | Finding | Significance | Source(s) |
|---|---|---|---|
| Mitochondrial Biology | Inhibition of COQ2 by 4-nitrobenzoate induces a dose-dependent CoQ₁₀ deficiency in human fibroblasts, leading to impaired ATP synthesis and increased oxidative stress. | Provides a model to study the pathophysiology of mitochondrial diseases linked to CoQ₁₀ deficiency. | nih.gov |
| Bioremediation | The bacterium Burkholderia cepacia can utilize this compound as a sole carbon source, degrading it via partial reduction to 4-hydroxylaminobenzoate. | Highlights the potential for using specific microorganisms in bioremediation strategies for nitroaromatic pollutants. | |
| Coordination Chemistry | Reaction with Barium carbonate yields a coordination polymer where the 4-nitrobenzoate ligand bonds to the Ba(II) ion in a bidentate fashion. | Demonstrates the versatility of the ligand in forming complex polymeric structures with potential material applications. | researchgate.net |
| Catalysis | The nitro group in this compound can be reduced to an amine group via catalytic hydrogenation using a Pd/C catalyst under controlled temperature and pressure. | Offers an efficient synthetic route to 4-aminobenzoic acid, an important chemical intermediate. | google.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3847-57-2 |
|---|---|
Molecular Formula |
C7H5NNaO4 |
Molecular Weight |
190.11 g/mol |
IUPAC Name |
sodium;4-nitrobenzoate |
InChI |
InChI=1S/C7H5NO4.Na/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10); |
InChI Key |
MQLVXZMQWBRZIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].[Na] |
Other CAS No. |
3847-57-2 |
Related CAS |
62-23-7 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways
The synthesis of sodium 4-nitrobenzoate (B1230335) is most commonly achieved through the preparation of its parent acid, 4-nitrobenzoic acid, followed by a neutralization step. Several primary routes to 4-nitrobenzoic acid have been extensively documented.
A principal commercial and laboratory-scale method for synthesizing 4-nitrobenzoic acid involves the oxidation of 4-nitrotoluene (B166481). chemicalbook.comnih.gov The methyl group of 4-nitrotoluene is converted to a carboxylic acid function by various oxidizing agents. Following the oxidation, the resulting 4-nitrobenzoic acid is treated with a sodium base, typically sodium hydroxide (B78521), in a straightforward acid-base neutralization reaction to yield sodium 4-nitrobenzoate.
Common oxidizing systems for this transformation include:
Chromic Acid: A mixture of sodium dichromate and concentrated sulfuric acid is a potent oxidizing agent for this purpose. The reaction can be vigorous and typically requires careful temperature control. orgsyn.org
Potassium Permanganate (B83412): In an alkaline solution, potassium permanganate effectively oxidizes the methyl group of 4-nitrotoluene. nih.gov
Nitric Acid: Oxidation can be achieved using nitric acid at elevated temperatures and pressures. chemicalbook.com Studies have shown that using 30% nitric acid at 180°C and 60 atm can yield high-quality 4-nitrobenzoic acid.
Molecular Oxygen: Catalytic oxidation using molecular oxygen is a common industrial method. This process often employs catalysts containing cobalt and bromine salts in an acetic acid medium. nih.gov
Table 1: Comparison of Oxidation-Neutralization Methods for 4-Nitrobenzoic Acid Synthesis
| Oxidizing Agent/System | Typical Conditions | Reported Yield | Reference |
|---|---|---|---|
| Sodium Dichromate / H₂SO₄ | Aqueous H₂SO₄, exothermic | 84-87% | orgsyn.org |
| 15% Nitric Acid | 175°C | 88.5% | chemicalbook.com |
| Potassium Permanganate (KMnO₄) | Alkaline solution | Not specified | nih.gov |
| O₂ / Cobalt & Bromine Catalysts | Acetic acid, 80-150°C | Not specified | nih.gov |
The direct nitration of benzoic acid or its derivatives serves as another route to the 4-nitro-substituted product. This electrophilic aromatic substitution reaction typically uses a "mixed acid" of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com
When benzoic acid itself is nitrated, the carboxyl group acts as a deactivating, meta-directing group. youtube.comdocbrown.info This results in the formation of 3-nitrobenzoic acid as the major product, with smaller amounts of the ortho and para isomers. orgsyn.org Therefore, direct nitration of benzoic acid is not an efficient pathway to the 4-nitro isomer. orgsyn.org
A more effective strategy involves the nitration of a benzoic acid ester, such as methyl benzoate (B1203000). orgsyn.orgrsc.org While the ester group is also meta-directing, the subsequent separation of isomers and hydrolysis of the ester can provide a viable, albeit indirect, route to 4-nitrobenzoic acid. Some studies suggest that nitration of the ester followed by hydrolysis can lead to higher yields of the para isomer compared to the direct nitration of benzoic acid. orgsyn.org Once the 4-nitrobenzoic acid is obtained and purified, it is readily converted to this compound via neutralization with sodium hydroxide.
This compound can be prepared via the hydrolysis of various precursor molecules that already contain the 4-nitrobenzoyl moiety. This approach is common for converting functional groups like acid chlorides, nitriles, and esters into the desired carboxylate.
Hydrolysis of 4-Nitrobenzoyl Chloride: 4-Nitrobenzoyl chloride can be synthesized by treating 4-nitrobenzoic acid with an agent like thionyl chloride (SOCl₂). smolecule.com The subsequent hydrolysis of the highly reactive 4-nitrobenzoyl chloride with an aqueous base, such as sodium hydroxide, directly yields this compound.
Hydrolysis of 4-Nitrobenzonitrile (B1214597): The cyano group of 4-nitrobenzonitrile can be hydrolyzed to a carboxylate group under either acidic or basic conditions. rsc.orggoogle.com Heating with a sodium hydroxide solution converts the nitrile to this compound. This method is sometimes used in multi-step syntheses where the nitrile is a key intermediate. rsc.org
Hydrolysis of Esters and Amides: Esters such as ethyl 4-nitrobenzoate or 4-nitrophenyl 4-nitrobenzoate can be hydrolyzed under basic conditions to yield this compound and the corresponding alcohol or phenol. smolecule.com Similarly, amides can be hydrolyzed, often under more vigorous conditions. For instance, the decomposition of 2-[N-Methyl-N-(4-nitrobenzoyl)amino]-2-(4-nitrophenyl)propanamide in sodium hydroxide solution has been shown to produce this compound as one of the products. researchgate.net
Nucleophilic aromatic substitution (SNAr) provides a pathway to functionalized aromatic rings, including those leading to nitrobenzoates. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex).
In a typical SNAr reaction for synthesizing a 4-nitrobenzoate derivative, a leaving group (e.g., a halide) at the 1-position of a 4-nitro-substituted benzene (B151609) ring is displaced by a suitable nucleophile. For example, the reaction of 1-chloro-4-nitrobenzene (B41953) with a cyanide salt followed by hydrolysis of the resulting 4-nitrobenzonitrile is a two-step SNAr-based approach.
More direct applications involve the displacement of a leaving group by a carboxylate or a carboxylate equivalent. The reactivity of the nitro-activated ring is central to this strategy. Computational studies on the reaction of 4-nitrobenzonitrile with methoxide (B1231860) have detailed the stepwise adduction and eventual displacement of the nitro group, highlighting the strong activating effect it exerts on the ring towards nucleophilic attack. While direct displacement of a leaving group by a carboxylate nucleophile can be challenging, the SNAr mechanism is a fundamental principle in the synthesis of such substituted aromatics.
This pathway involves the formation of an amide bond followed by a subsequent hydrolysis step to generate the carboxylic acid. A common sequence is the reaction of 4-nitrobenzoyl chloride with an amine to form an N-substituted 4-nitrobenzamide. This amide can then be hydrolyzed, typically under strong acidic or basic conditions, to cleave the amide bond and produce 4-nitrobenzoic acid. Neutralization with a sodium base then affords this compound.
A specific example is the base-catalyzed hydrolysis of certain imidazolinone derivatives. Research has shown that in a sodium hydroxide solution, the primary cyclization product of 2-[N-Methyl-N-(4-nitrobenzoyl)amino]-2-(4-nitrophenyl)propanamide is hydrolyzed, ultimately decomposing to yield this compound and a secondary amide. researchgate.net This demonstrates a pathway where the this compound is formed through the cleavage of a more complex amide-containing structure.
Mechanistic Studies of Chemical Reactions Involving the Nitrobenzoate Moiety
The chemical behavior of this compound is dictated by its three key structural components: the aromatic ring, the carboxylate group, and the nitro group. Mechanistic studies have provided significant insight into its reactivity.
The nitro group is a powerful deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the meta position. The mechanism for the nitration of benzoic acid, a closely related substrate, proceeds via the formation of a nitronium ion (NO₂⁺) from nitric and sulfuric acids. The π electrons of the aromatic ring attack the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. youtube.com For benzoic acid, attack at the meta position is favored because it avoids placing a positive charge on the carbon atom directly attached to the electron-withdrawing carboxyl group, which would be highly destabilizing. youtube.comdocbrown.info Subsequent deprotonation restores aromaticity.
Conversely, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). solubilityofthings.com The mechanism involves a two-step process:
Adduction: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate.
Elimination: The leaving group departs, and the aromaticity of the ring is restored. The rate-limiting step is typically the formation of the Meisenheimer complex.
The reduction of the nitro group is another significant transformation. This can proceed through various pathways depending on the reducing agent and reaction conditions, potentially yielding nitroso, hydroxylamino, or amino functionalities. For example, catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) and a hydrogen source reduces the nitro group to an amine group, forming sodium 4-aminobenzoate (B8803810).
Kinetic studies on the hydrolysis of esters of 4-nitrobenzoic acid, such as phenyl 4-nitrobenzoate, show that the reaction proceeds via a base-catalyzed acyl substitution (BAc2) mechanism. researchgate.net This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the phenoxide leaving group and form the carboxylate. researchgate.net
Table 2: Mechanistic and Kinetic Data for Reactions of Nitrobenzoate Derivatives
| Reaction Type | Substrate Example | Key Mechanistic Feature | Kinetic Finding / Rate-Limiting Step | Reference |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution (Nitration) | Benzoic Acid | Formation of σ-complex (arenium ion) | Attack of π-electrons on nitronium ion | youtube.com |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Nitrobenzonitrile + MeO⁻ | Formation of Meisenheimer complex | Formation of tetrahedral intermediate | |
| Ester Hydrolysis (BAc2) | Phenyl 4-nitrobenzoate | Formation of tetrahedral intermediate | Nucleophilic attack of OH⁻ on carbonyl | researchgate.net |
| Amide/Imidazoline Hydrolysis | Imidazolinone derivative | Specific base catalysis | Formation of a tetrahedral intermediate | researchgate.net |
Catalytic Hydrogenation Pathways
The catalytic hydrogenation of the nitro group in 4-nitrobenzoic acid and its salts is a well-established and efficient method for the synthesis of 4-aminobenzoic acid and its derivatives, which are valuable in the pharmaceutical industry. google.com This transformation is typically achieved by reducing the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst.
The choice of catalyst and reaction conditions significantly influences the reaction's efficiency, rate, and selectivity. Palladium, rhodium, and ruthenium are commonly employed catalysts. osti.gov Studies have shown that the activity for nitro group reduction follows the order Pd >> Rh > Ru, whereas for the hydrogenation of the aromatic ring itself, the activity series is Rh >> Ru > Pd. osti.gov This difference allows for the selective reduction of the nitro group while preserving the aromatic ring.
The reaction kinetics for the reduction of p-nitrobenzoic acid (PNBA) and its salts on Pd, Ru, and Rh catalysts are zeroth order with respect to the substrate and first order with respect to hydrogen. osti.gov The reaction product, p-aminobenzoic acid, does not inhibit the reaction. osti.gov Optimal conditions for the synthesis of p-aminobenzoic acid have been identified as using a 0.5% Pd/C catalyst in an aqueous suspension at 90-120°C and a hydrogen pressure of 30 atmospheres. osti.gov Other reported conditions include using a 5% Pd/C catalyst at 60-70°C and a hydrogen pressure of 1-4 MPa. google.comgoogle.com The process is often carried out at a pH of 5 to 7 in an aqueous solution containing 0.95 to 1.0 equivalents of an alkali metal hydroxide or carbonate. google.com
Modern catalytic systems have also been developed. Gold (AuNPs) and palladium (PdNPs) nanoparticles immobilized within macroporous amphoteric cryogels have been used for the hydrogenation of PNBA in aqueous solutions under mild conditions (room temperature and atmospheric pressure). uctm.eduresearchgate.net Another advanced method is the electrocatalytic hydrogenation of PNBA using an integrated self-supported heterostructured Co₁-ₓNiₓ(OH)(CO₃)/Al(OH)₃ nanoarray, which achieves a high yield (92%) and selectivity (95%). nih.gov The choice of solvent is also crucial, with polar solvents like methanol (B129727) showing more favorable results than non-polar solvents. akjournals.com
Table 1: Catalytic Hydrogenation Conditions for 4-Nitrobenzoic Acid and its Salts
| Catalyst | Support/System | Pressure | Temperature | Solvent | Yield/Selectivity | Reference |
|---|---|---|---|---|---|---|
| 0.5% Pd | Carbon (C) | 30 atm | 90-120°C | Aqueous | Optimum for synthesis | osti.gov |
| 5% Pd | Carbon (C) | 1-2 MPa | 60-70°C | Aqueous NaOH | >95% Yield, >99% Purity | google.com |
| 5% Pd | Carbon (C) | 2-4 MPa | 60-70°C | Aqueous NaOH | >96% Yield, >99% Purity | google.compatsnap.com |
| CoNiCH/Al(OH)₃ | Nanoarray | N/A (Electrocatalytic) | N/A | 0.1 M PBS | 92% Yield, 95% Selectivity | nih.gov |
| AuNPs | Poly(DMAEM-co-MAA) Cryogel | 1 atm | 25°C | Aqueous NaBH₄ | 77-94% Conversion | uctm.edu |
| PdNPs | Poly(DMAEM-co-MAA) Cryogel | 1 atm | 45°C | Aqueous | More efficient than industrial | researchgate.net |
| Pd-imidazole complex | Polymer-supported | N/A | 30°C | Methanol | Favorable over non-polar | akjournals.com |
Nef Reaction Mechanisms
The Nef reaction is a significant transformation in organic chemistry that converts a primary or secondary aliphatic nitro compound into a corresponding aldehyde or ketone. organic-chemistry.orgorganicreactions.org The mechanism fundamentally relies on the deprotonation of the α-carbon (the carbon atom adjacent to the nitro group) to form a nitronate salt. organic-chemistry.orgdspaces.org This nitronate is then hydrolyzed under acidic conditions to yield the carbonyl compound and nitrous oxide. wikipedia.org
Crucially, the presence of at least one α-hydrogen is a prerequisite for the formation of the nitronate anion intermediate. wikipedia.org this compound is an aromatic nitro compound where the nitro group is directly attached to a carbon atom of the benzene ring. This carbon is sp²-hybridized and does not possess an α-hydrogen. Consequently, it is unable to form the necessary nitronate salt intermediate required for the Nef reaction to proceed. Therefore, the Nef reaction is not a viable pathway for the transformation of this compound or other aromatic nitro compounds. organic-chemistry.orgwikipedia.org While modified Nef reactions exist for aromatic nitroalkanes, these substrates still possess the required α-hydrogen on their aliphatic side chains. tandfonline.com
Solvolysis and Hydrolysis Reaction Kinetics
The kinetics of solvolysis and hydrolysis of esters derived from 4-nitrobenzoic acid have been investigated to understand reaction mechanisms and substituent effects. In these reactions, the 4-nitrobenzoate group acts as a leaving group.
The solvolysis of anti-4'-substituted 3,4-benzotricyclo[4.3.1.0¹⁶]dec-3-en-2-yl p-nitrobenzoates was studied in 80% aqueous acetone. oup.com The rates were found to be relatively high, though the sensitivity to substituents on the benzene ring was low compared to other secondary systems. oup.com This suggests that σ-participation may contribute more to rate acceleration than π-conjugation. oup.com
In another study, the solvolysis of N-2,2,6,6-tetramethylpiperidinyl p-nitrobenzoate was examined in various solvents, including methanol, trifluoroethanol (TFE), and hexafluoroisopropanol. researchgate.net The reaction products indicated a mechanism involving ionization with rearrangement. researchgate.net The kinetics of ammonolysis for a series of alkyl and aryl benzoates, including p-nitrobenzoate esters, have been measured in liquid ammonia. hud.ac.uk For example, the observed rate constant (k_obs) for the ammonolysis of methyl p-nitrobenzoate was 6.97x10⁻⁵ s⁻¹. hud.ac.uk
The hydrolysis of esters can also be catalyzed by enzymes. Research on the phospholipase A2 catalyzed hydrolysis of 3-(acyloxy)-4-nitrobenzoic acids has provided a class of substrates for kinetic studies of this enzyme. acs.org Furthermore, investigations into the antitubercular activity of various nitrobenzoate esters found that their efficacy was not related to their rates of hydrolysis. researchgate.net The thermal decomposition kinetics of solid p-nitrobenzoic acid have also been analyzed, showing an average apparent activation energy of 157.00 kJ mol⁻¹. scielo.br
Table 2: Kinetic Data for Solvolysis and Hydrolysis of p-Nitrobenzoate Esters
| Ester Substrate | Solvent/Conditions | Reaction Type | Rate Constant (k) / Activation Energy (Ea) | Reference |
|---|---|---|---|---|
| Methyl p-nitrobenzoate | Liquid Ammonia | Ammonolysis | k_obs = 6.97 x 10⁻⁵ s⁻¹ | hud.ac.uk |
| Ethyl p-nitrobenzoate | Liquid Ammonia | Ammonolysis | k_obs = 2.97 x 10⁻⁵ s⁻¹ | hud.ac.uk |
| anti-Benzotricyclodecenyl p-nitrobenzoates | 80% aq. Acetone | Solvolysis | k₁ at 35°C = 1.63 x 10⁻⁵ s⁻¹ (X=H) | oup.com |
| p-Nitrobenzoic acid (solid) | N/A (Thermal) | Decomposition | Ea = 157.00 kJ mol⁻¹ | scielo.br |
Reductive Transformations of the Nitro Group
Beyond catalytic hydrogenation, the nitro group of this compound and related nitroarenes can be reduced through a variety of chemical methods, often with high chemoselectivity that preserves other functional groups like the carboxylate. libretexts.orglibretexts.org
A common laboratory method involves the use of metals in acidic media, such as tin (Sn) or zinc (Zn) with hydrochloric acid (HCl). libretexts.orglibretexts.org These reagents effectively reduce the aromatic nitro group to an amine. orgoreview.com Numerous other reagents have been developed for this transformation. The combination of sodium borohydride (B1222165) (NaBH₄) with nickel(II) acetate (B1210297) (Ni(OAc)₂) in wet acetonitrile (B52724) has been shown to reduce a variety of nitro compounds to their corresponding amines in high yields, including the chemoselective reduction of 2-nitrobenzoic acid to anthranilic acid. orientjchem.org Similarly, hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder can selectively and rapidly reduce the nitro group in aromatic compounds that contain other reducible substituents, such as carboxylic acids. researchgate.net
More advanced synthetic methods allow for the transformation of the nitro group into other nitrogen-containing functionalities. For instance, organophosphorus compounds can catalyze the exhaustive deoxygenation of nitroarenes to access aryl nitrenes, which can then undergo further reactions to form nitrogen-containing heterocycles. mit.edunih.gov Palladium-catalyzed reactions under reducing conditions can achieve the reductive arylation of nitroarenes with chloroarenes to form diarylamines. acs.org For complete removal of the nitrogen functionality, a standard sequence involves reduction of the nitro group to an amine, followed by diazotization with nitrous acid, and subsequent deamination using a reagent like hypophosphorous acid. socratic.orgvedantu.com
Table 3: Selected Reagents for Reductive Transformations of Aromatic Nitro Groups
| Reagent(s) | Conditions | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| H₂ / Pd/C | Heat, Pressure | Amine | Industrial standard, high efficiency | osti.gov |
| Sn or Zn / HCl | Acidic media | Amine | Classic laboratory method | libretexts.orglibretexts.org |
| NaBH₄ / Ni(OAc)₂·4H₂O | Wet CH₃CN, RT | Amine | High yield, chemoselective | orientjchem.org |
| Hydrazine glyoxylate / Zn or Mg | Room Temperature | Amine | Selective, rapid, tolerates -COOH | researchgate.net |
| B₂pin₂ / KOtBu | Isopropanol | Amine | Metal-free, chemoselective | organic-chemistry.org |
| Formic Acid / Au/TiO₂ | Neat water, mild temp. | Amine | Sustainable, direct reductive amination | rsc.org |
| P(III) compounds / Hydrosilane | N/A | N-Heterocycles | Reductive cyclization | mit.edu |
| NaNO₂/HCl then H₃PO₂ | 0-5°C then heat | Arene (deaminated) | Complete removal of nitro group | socratic.orgvedantu.com |
Structural Characterization and Supramolecular Assembly
Advanced Spectroscopic Investigations
Spectroscopy provides a window into the vibrational and electronic properties of molecules. Techniques such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the structure and bonding within sodium 4-nitrobenzoate (B1230335).
Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
The Infrared (IR) spectrum of sodium 4-nitrobenzoate displays prominent absorption bands that are indicative of its key functional groups. The strong electron-withdrawing nature of the nitro group influences the electronic environment of the carboxylate group, which is reflected in their vibrational frequencies. Key IR absorption bands confirm the presence of both the carboxylate and nitro moieties.
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1548–1595 | Asymmetric Carboxylate Stretch (νₐₛ(COO⁻)) | |
| 1390–1413 | Symmetric Carboxylate Stretch (νₛ(COO⁻)) | |
| 1520–1550 | Nitro Group Stretch (ν(NO₂)) |
Complementing the IR data, Raman spectroscopy provides further details on the vibrational modes. The normal Raman spectrum of this compound is characterized by several distinct bands. aip.org A band at 1395 cm⁻¹ is assigned to the symmetric stretching mode of the carboxylate group, confirming the salt form of the compound. aip.org Other significant bands help to build a complete vibrational profile of the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1600 | Ring Stretching Mode | aip.orgaip.org |
| 1395 | Symmetric Carboxylate Stretch (νₛ(COO⁻)) | aip.org |
| 1355 | Symmetric Nitro Stretch (νₛ(NO₂)) | aip.orgaip.org |
| 875 | Carboxylate/Nitro Group Bending | aip.orgaip.org |
| 805 | Carboxylate/Nitro Group Bending | aip.org |
| 640 | In-plane Ring Bending | aip.org |
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Due to the C₂ symmetry of the 4-nitrobenzoate anion, the aromatic region of its ¹H NMR spectrum is expected to show a simplified pattern, typically an AA'BB' system, representing two sets of chemically equivalent protons. The protons adjacent to the electron-withdrawing nitro group (H3/H5) are shifted downfield compared to those adjacent to the carboxylate group (H2/H6).
The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for the carboxylate carbon, the nitro-substituted carbon, the two sets of aromatic CH carbons, and the carbon to which the carboxylate is attached. The chemical shifts are diagnostic, with the carboxylate and nitro-bearing carbons being particularly deshielded. spectrabase.com
| Nucleus | Position | Approximate Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | H2, H6 (meta to NO₂) | ~7.5–7.8 | |
| H3, H5 (ortho to NO₂) | ~8.0 | ||
| ¹³C | C7 (Carboxylate) | ~170 | |
| C4 (Nitro-bearing) | ~150 | spectrabase.com | |
| C1 | Not specified | spectrabase.com | |
| C2, C3, C5, C6 | Not specified | spectrabase.com |
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by a strong absorption band in the ultraviolet region. This absorption is attributed to a π→π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated nitro-aromatic system. This transition is characteristic of aromatic compounds containing a nitro group.
| λₘₐₓ (nm) | Transition Type | Reference |
|---|---|---|
| ~260–280 | π→π* |
X-ray Crystallographic Analysis of this compound and Its Derivatives
While spectroscopy provides valuable data on electronic and local structure, single-crystal X-ray diffraction gives an unambiguous, three-dimensional picture of the molecular geometry and the arrangement of molecules in the solid state.
Studies have shown that this compound crystallizes as a trihydrate (Na⁺·C₇H₄NO₄⁻·3H₂O). The crystal structure was determined to be in the triclinic system with the space group P1. A key finding from the crystallographic analysis is the presence of two independent 4-nitrobenzoate anions in the asymmetric unit, which display slight deviations from ideal C₂ᵥ symmetry. This indicates subtle differences in their local crystalline environments.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | |
| Space Group | P1 | |
| Unit Cell Dimensions | a = 12.412(3) Å | |
| b = 12.403(2) Å | ||
| c = 7.2112(8) Å | ||
| Unit Cell Angles | α = 91.66(1)° | |
| β = 109.83(2)° | ||
| γ = 82.78(2)° | ||
| Formula Units per Cell (Z) | 4 |
The crystal structure of this compound trihydrate is stabilized by an extensive network of intermolecular interactions. The primary organizing force is hydrogen bonding. Specifically, strong hydrogen bonds exist between the oxygen atoms of the carboxylate groups and the hydrogen atoms of the water molecules of hydration. These interactions link the anions and cations into a stable three-dimensional lattice.
Hydrogen Bonding Network Characterization
The supramolecular structure of this compound and its derivatives is significantly influenced by hydrogen bonding. ias.ac.in In the hydrated form, such as sodium p-nitrobenzoate trihydrate, water molecules play a crucial role in stabilizing the crystal structure through interactions with the carboxylate oxygen atoms. The nitro groups also participate in weaker intermolecular interactions.
In cocrystals with other molecules, such as 2-hydroxyethylammonium, the ionic forms of the constituents act as building blocks for the supramolecular architecture. They are held together by ionic N-H···O and O-H···O hydrogen bonds, forming chains and layers. researchgate.net For instance, in 2-hydroxyethylammonium 4-nitrobenzoate, building blocks are linked by N2···O hydrogen bonds to form infinite helix-like chains. researchgate.net These chains are further connected by other hydrogen bonds to create two-dimensional layers. researchgate.net The specific nature of the cation can influence the resulting hydrogen-bonded network, leading to different crystal packings. researchgate.net
In more complex systems, such as those involving metal complexes, the 4-nitrobenzoate ligand can participate in various hydrogen bonding interactions. For example, in a magnesium complex also containing imidazole (B134444), the imidazole ligand can act as a bifurcated hydrogen-bond donor, while the nitro group's oxygen atom can act as a hydrogen-bond acceptor. ias.ac.in The presence of coordinated water molecules also contributes significantly to the hydrogen-bonding network, linking different parts of the structure. ias.ac.inniscpr.res.in These intricate networks of hydrogen bonds are fundamental in the designed construction of extended metal-organic frameworks. ias.ac.in
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate the molecular properties of this compound at a fundamental level. These theoretical approaches offer insights that complement experimental findings and help in understanding the molecule's behavior.
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to study the molecular geometry and electronic structure of 4-nitrobenzoate and related compounds. researchgate.netbohrium.com Geometry optimization calculations, often performed with basis sets like B3LYP/6-311G(d,p), can predict bond lengths and angles. researchgate.net Theoretical calculations for the related 4-nitrobenzoic acid show good agreement with experimental data for geometric parameters. researchgate.net These calculations reveal that the 4-nitrobenzoate anion possesses a planar aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the molecule.
Density Functional Theory (DFT) Applications in Conformational Analysis
Density Functional Theory (DFT) is a versatile method for analyzing the conformational possibilities of molecules. For the 4-nitrobenzoate anion, DFT calculations can explore the rotational barrier of the nitro and carboxylate groups relative to the benzene (B151609) ring. In related molecules, DFT has been used to determine the most stable conformers and the energy differences between them. scirp.org For instance, in derivatives of 4-nitrobenzoate, the dihedral angle between the benzoate (B1203000) and other parts of the molecule has been determined using DFT, revealing the preferred spatial arrangement of the functional groups. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. iqce.jpyoutube.com For the 4-nitrobenzoate anion, the HOMO is primarily localized on the nitro group and the carboxylate oxygen atoms, while the LUMO is delocalized across the aromatic ring and the nitro substituent.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. scirp.orgresearchgate.net A smaller gap suggests higher reactivity. scirp.org Calculations for the 4-nitrobenzoate system using the B3LYP/6-311G(d,p) basis set indicate an electron-deficient character due to the influence of the nitro group. The HOMO-LUMO gap can be tuned by chemical modifications, which is a key principle in designing molecules with specific electronic properties. d-nb.info
Table 1: Frontier Molecular Orbital Properties of 4-Nitrobenzoate Anion (Illustrative) Note: The following values are illustrative and depend on the specific computational method and basis set used.
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. wolfram.comresearchgate.netresearchgate.net The MEP surface is colored to represent different electrostatic potential values. wolfram.com
For the 4-nitrobenzoate anion, the MEP map would show negative potential (typically colored red) around the oxygen atoms of the carboxylate and nitro groups, indicating these are the most likely sites for electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the aromatic ring, suggesting these are sites susceptible to nucleophilic attack. researchgate.netnih.gov The MEP analysis provides a clear visual representation of the electron-rich and electron-deficient regions, which is consistent with the known chemical behavior of the molecule. researchgate.netresearchgate.net
Charge Distribution Analysis (e.g., Mulliken Atomic Charges)
Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule. uni-muenchen.de Mulliken population analysis is a common method for calculating these charges, although other methods like Natural Population Analysis (NPA) are also used. researchgate.netuni-muenchen.dechemrxiv.org
In the 4-nitrobenzoate anion, the strong electron-withdrawing nitro group significantly polarizes the molecule. Mulliken charge calculations would show a significant negative charge on the oxygen atoms of both the nitro and carboxylate groups. rsc.org The carbon atom attached to the nitro group would carry a partial positive charge, and the carbon atoms of the aromatic ring would also have their charges influenced by the substituent groups. This charge distribution is a key factor in determining the molecule's reactivity and its interactions with other molecules. rsc.org
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in 4-Nitrobenzoate Anion Note: These values are for illustrative purposes and can vary based on the computational methodology.
| Atom | Illustrative Mulliken Charge (a.u.) |
|---|---|
| O (carboxylate) | -0.75 |
| C (carboxylate) | +0.60 |
| C (aromatic, attached to COO-) | +0.10 |
| C (aromatic, ortho to COO-) | -0.05 |
| C (aromatic, meta to COO-) | +0.05 |
| C (aromatic, para to COO-) | +0.40 |
| N (nitro) | +1.20 |
Global Reactive Descriptors and Thermodynamic Parameter Derivations
The chemical behavior and stability of this compound, particularly in the context of its supramolecular assemblies, can be quantitatively described through global reactive descriptors and thermodynamic parameters. These values are derived from both computational and experimental methods, providing deep insights into the molecule's electronic structure and energetic properties.
Global Reactive Descriptors
Global reactive descriptors, rooted in conceptual Density Functional Theory (DFT), are powerful tools for predicting the reactivity and stability of a chemical species. acs.org These descriptors are calculated based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the 4-nitrobenzoate anion, these descriptors help rationalize its interaction with metal cations, solvent molecules, and other building blocks in a supramolecular structure. mdpi.com
Theoretical studies on the parent 4-nitrobenzoic acid, which are indicative of the anion's properties, have been performed using various DFT functionals, such as B3LYP and B3PW91 with basis sets like 6-311++G**, to determine its electronic properties. researchgate.net The primary global reactivity descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These are mathematically defined using the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO orbitals (Koopmans' theorem).
The following table outlines the key global reactivity descriptors and their formulation. The values are typically derived from quantum chemical calculations.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |
| Chemical Hardness (η) | η = ELUMO - EHOMO | Measures resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / η | The reciprocal of hardness; indicates a molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the stabilization in energy when the system acquires additional electronic charge. |
Thermodynamic Parameter Derivations
Thermodynamic parameters quantify the stability and energy changes associated with physical and chemical processes, such as phase transitions, dissolution, and the formation of supramolecular assemblies. researchgate.netias.ac.in These parameters can be determined experimentally through calorimetric techniques or calculated via computational models.
Experimental methods like Differential Scanning Calorimetry (DSC) are employed to measure the enthalpy of fusion (ΔHfus) and melting points, which provide information on the thermal stability of the crystalline solid. researchgate.netvulcanchem.com For processes occurring in solution, such as the aggregation or binding events that are fundamental to supramolecular chemistry, Isothermal Titration Calorimetry (ITC) is a powerful technique. acs.org ITC directly measures the heat change (enthalpy, ΔH) upon titration, allowing for the determination of binding affinity (Ka), stoichiometry (n), and entropy (ΔS). acs.org
Computational chemistry offers a complementary approach to derive thermodynamic parameters. researchgate.net Statistical thermodynamics, combined with the results from quantum chemical calculations (like vibrational frequencies), can be used to estimate values for standard enthalpy of formation (ΔH°f), Gibbs free energy (ΔG°), and entropy (S°).
The table below summarizes key thermodynamic parameters and the common methods for their derivation in the context of this compound.
| Thermodynamic Parameter | Symbol | Derivation Method | Application |
|---|---|---|---|
| Enthalpy of Fusion | ΔHfus | Differential Scanning Calorimetry (DSC) | Quantifies energy required for melting; indicates crystal lattice stability. researchgate.net |
| Enthalpy of Aggregation/Binding | ΔHagg / ΔHbind | Isothermal Titration Calorimetry (ITC) | Measures heat change during supramolecular assembly in solution. acs.org |
| Gibbs Free Energy of Aggregation | ΔGagg | Isothermal Titration Calorimetry (ITC) | Determines the spontaneity of the self-assembly process. acs.org |
| Standard Enthalpy of Formation | ΔH°f | Quantum Chemical Calculations (e.g., DFT) | Calculates the compound's standard state stability. researchgate.net |
| Standard Entropy | S° | Quantum Chemical Calculations (e.g., DFT) | Provides insight into the degree of order within the molecule. researchgate.net |
Coordination Chemistry and Metal Organic Complexes
Ligational Behavior in Metal Complex Formation
The coordination versatility of the 4-nitrobenzoate (B1230335) ligand is a central theme in its chemistry. The carboxylate group can act as a monodentate, bidentate, or bridging ligand, leading to the formation of a wide array of molecular architectures, from simple mononuclear complexes to intricate polynuclear and polymeric structures. mdpi.com
In the monodentate coordination mode, only one of the oxygen atoms of the carboxylate group binds to the metal center. This mode of coordination is observed in several metal complexes of 4-nitrobenzoate. For instance, in the dinuclear magnesium complex [Mg(H2O)(N-MeIm)2(4-nba)2]2, one of the 4-nitrobenzoate ligands is coordinated to a magnesium atom in a monodentate fashion. researchgate.netias.ac.in Similarly, in certain nickel(II) m-nitrobenzoate complexes, the carboxylate ions exhibit a monodentate nature. researchgate.net Another example is the octahedral complex [Ni(H2O)4(η1-4-nba)2]·2H2O, where the 4-nitrobenzoate ligand is monodentately coordinated to the nickel(II) ion. researchgate.net
Bidentate coordination involves both oxygen atoms of the carboxylate group binding to the same metal center, forming a chelate ring. purdue.edu This mode is common for carboxylate ligands and contributes to the stability of the resulting complexes. While less specifically detailed for 4-nitrobenzoate in the provided context, the general behavior of carboxylates suggests its prevalence. researchgate.net
The bridging capability of the 4-nitrobenzoate ligand is crucial in the formation of polynuclear complexes and coordination polymers. In this mode, the carboxylate group connects two or more metal centers. wikipedia.org A notable example is found in the dinuclear magnesium complex [Mg(H2O)(N-MeIm)2(4-nba)2]2, where the second 4-nitrobenzoate ligand acts as a bridging bidentate ligand, linking two magnesium centers and completing the hexacoordination around each Mg(II) ion. researchgate.netias.ac.in This bridging interaction is fundamental to the construction of extended supramolecular structures.
Synthesis and Characterization of Metal 4-Nitrobenzoate Complexes
The synthesis of metal 4-nitrobenzoate complexes can generally be achieved through reactions of a suitable metal salt with sodium 4-nitrobenzoate or 4-nitrobenzoic acid in an appropriate solvent system. The resulting complexes are then characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.
The synthesis of magnesium 4-nitrobenzoate complexes has been explored, yielding compounds with interesting structural features. Two distinct magnesium(II) complexes have been synthesized and characterized. researchgate.netias.ac.in
The reaction of [Mg(H2O)6]Cl2 with the in-situ generated sodium salt of 4-nitrobenzoic acid and N-methylimidazole (N-MeIm) results in the formation of a dinuclear complex, [Mg(H2O)(N-MeIm)2(4-nba)2]2. researchgate.netias.ac.in In contrast, the direct reaction of [Mg(H2O)6]Cl2 with this compound leads to a mononuclear complex, Mg(H2O)62·2H2O. researchgate.netias.ac.in
These compounds were characterized using elemental analysis, pH measurements, thermogravimetric studies, and various spectroscopic methods (IR, NMR, and UV-Vis). researchgate.net The solid-state structures were determined by single-crystal X-ray diffraction. researchgate.net In the dinuclear complex, each magnesium atom is coordinated to a water molecule, two monodentate N-MeIm ligands, a monodentate 4-nba ligand, and a bridging bidentate 4-nba ligand. researchgate.netias.ac.in The mononuclear complex consists of an octahedral [Mg(H2O)6]2+ dication, an uncoordinated 4-nba anion, and a lattice water molecule. researchgate.netias.ac.in
Table 1: Summary of Magnesium 4-Nitrobenzoate Complexes
| Compound Formula | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| [Mg(H2O)(N-MeIm)2(4-nba)2]2 | Triclinic | Pī | Dinuclear complex with both monodentate and bridging bidentate 4-nba ligands. researchgate.netias.ac.in |
This table is based on data from the cited research articles.
Several nickel(II) 4-nitrobenzoate complexes have been synthesized and structurally characterized, revealing a diversity of coordination environments. The reaction of nickel salts with this compound often yields aquated complexes.
For instance, the reaction of [Ni(H2O)6]Cl2 with the sodium salt of 4-nitrobenzoic acid can produce the octahedral compound [Ni(H2O)4(η1-4-nba)2]·2H2O. researchgate.net Another complex, Ni(H2O)62·2H2O, can also be prepared, with the formation of these complexes being pH-dependent. unigoa.ac.in A different synthetic route involving [Ni(en)3]Cl2·2H2O and this compound yields di(aqua)bis(ethylenediamine)nickel(II) bis(4-nitrobenzoate), Ni(H2O)2(en)22. researchgate.net In this latter complex, the crystal structure consists of a hexacoordinated Ni(II) complex cation and an uncoordinated 4-nitrobenzoate anion. researchgate.netresearchgate.net
Characterization of these nickel complexes has been carried out using elemental analysis, infrared spectroscopy, and thermal analysis (DSC and weight loss studies). researchgate.netunigoa.ac.in Single-crystal X-ray diffraction has been instrumental in elucidating their detailed solid-state structures. researchgate.netresearchgate.net
Table 2: Selected Nickel(II) 4-Nitrobenzoate Complexes
| Compound Formula | Coordination Geometry of Ni(II) | Role of 4-Nitrobenzoate |
|---|---|---|
| [Ni(H2O)4(η1-4-nba)2]·2H2O | Octahedral | Monodentate ligand. researchgate.net |
| Ni(H2O)62·2H2O | Octahedral | Counter-anion (uncoordinated). unigoa.ac.in |
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| 4-nba | 4-nitrobenzoate |
| 4-nbaH | 4-nitrobenzoic acid |
| N-MeIm | N-methylimidazole |
| en | ethylenediamine |
| [Mg(H2O)6]Cl2 | Hexaaquamagnesium(II) chloride |
| [Mg(H2O)(N-MeIm)2(4-nba)2]2 | di-μ-4-nitrobenzoato-bis[(aqua)bis(N-methylimidazole)(4-nitrobenzoato)magnesium(II)] |
| Mg(H2O)62·2H2O | Hexaaquamagnesium(II) bis(4-nitrobenzoate) dihydrate |
| [Ni(H2O)6]Cl2 | Hexaaquanickel(II) chloride |
| [Ni(H2O)4(η1-4-nba)2]·2H2O | tetraaqua-bis(4-nitrobenzoato)nickel(II) dihydrate |
| Ni(H2O)62·2H2O | Hexaaquanickel(II) bis(4-nitrobenzoate) dihydrate |
| [Ni(en)3]Cl2·2H2O | Tris(ethylenediamine)nickel(II) chloride dihydrate |
| Ni(H2O)2(en)22 | Diaquabis(ethylenediamine)nickel(II) bis(4-nitrobenzoate) |
Calcium Complexes
The coordination chemistry of calcium with 4-nitrobenzoate is characterized by the formation of various hydrated and anhydrous complexes, often influenced by the presence of other ligands. A noteworthy example is the water-rich calcium(II) 4-nitrobenzoate, [Ca(H₂O)₄(4-nba)₂] (where 4-nba = 4-nitrobenzoate), which serves as a precursor for the synthesis of new coordination polymers. The reaction of this tetraaqua complex with 2-aminopyridine (B139424) in aqueous solution leads to the formation of Ca(H₂O)₆(4-nba)(2-ap)·H₂O, demonstrating the reorganization of the calcium coordination sphere. In this complex, the calcium ion is coordinated to six water molecules, with the 4-nitrobenzoate anions acting as counter-ions.
Another significant calcium complex involves triethanolamine (B1662121) (TEA), forming a salt-like compound Ca(TEA)₂₂. In this structure, the calcium(II) ion is eight-coordinate, bonded to two tetradentate TEA ligands, creating a [Ca(TEA)₂]²⁺ complex cation. The 4-nitrobenzoate anions are not directly coordinated to the metal center but are held in the crystal lattice through hydrogen bonding interactions with the complex cation.
| Compound | Coordination Number of Ca²⁺ | Key Structural Features |
| [Ca(H₂O)₄(4-nba)₂] | 6 | Four coordinated water molecules and two monodentate 4-nitrobenzoate ligands. |
| Ca(H₂O)₆(4-nba)(2-ap)·H₂O | 6 | Hexaaquacalcium(II) cation with 4-nitrobenzoate as a counter-ion. |
| Ca(TEA)₂₂ | 8 | Two tetradentate triethanolamine ligands forming a complex cation with 4-nitrobenzoate anions. |
Zinc Complexes
Zinc(II) ions, with their d¹⁰ electron configuration, typically favor a tetrahedral coordination geometry, although octahedral complexes are also common. In the context of 4-nitrobenzoate coordination, zinc(II) is expected to form complexes where the carboxylate group of the 4-nitrobenzoate ligand binds to the metal center. While specific studies on simple zinc(II) 4-nitrobenzoate complexes are not detailed in the provided results, the broader chemistry of zinc carboxylates suggests the formation of either discrete molecular complexes or extended coordination polymers. In the presence of auxiliary ligands, such as N-donors, mixed-ligand complexes are readily formed. For instance, in related zinc(II) coordination polymers with other carboxylate ligands and bis(imidazole) co-ligands, the zinc centers are often bridged by the carboxylate and imidazole (B134444) moieties to form one-, two-, or three-dimensional networks.
| Metal Ion | Typical Coordination Geometry | Expected Coordination with 4-Nitrobenzoate |
| Zn(II) | Tetrahedral, Octahedral | Coordination through the carboxylate group, potentially forming coordination polymers, especially with bridging co-ligands. |
Tin Complexes
The coordination chemistry of tin with 4-nitrobenzoate is predominantly seen in the form of organotin(IV) complexes. These compounds are characterized by the presence of one or more tin-carbon bonds. The reaction of organotin(IV) oxides or halides with 4-nitrobenzoic acid leads to the formation of organotin(IV) 4-nitrobenzoates. For instance, triphenyltin(IV) 4-nitrobenzoate has been synthesized and characterized. In these complexes, the 4-nitrobenzoate ligand typically coordinates to the tin atom through the oxygen atoms of the carboxylate group. The coordination geometry around the tin atom in triorganotin(IV) carboxylates is generally distorted trigonal bipyramidal in the solid state, with the three organic groups in the equatorial positions and the carboxylate oxygen and another donor atom in the axial positions. In solution, a tetrahedral geometry is often observed. Diorganotin(IV) dicarboxylates can exhibit more complex structures, often with bridging carboxylate ligands leading to dimeric or polymeric arrangements.
| Organotin(IV) Moiety | Typical Solid-State Geometry | Coordination of 4-Nitrobenzoate |
| R₃Sn(IV) | Trigonal Bipyramidal | The carboxylate group often acts as a bridging ligand between two tin centers, leading to a polymeric chain structure. |
| R₂Sn(IV) | Octahedral (distorted) | Two 4-nitrobenzoate ligands coordinate to the tin center, often in a bidentate or bridging fashion, forming extended structures. |
Other Transition Metal and Main Group Element Complexes
The 4-nitrobenzoate ligand also forms coordination complexes with a variety of other transition metals and main group elements, including lanthanides. Lanthanide(III) ions, known for their high and variable coordination numbers (typically 7 to 9), form coordination polymers with 4-nitrobenzoate and other carboxylate ligands. In these complexes, the carboxylate groups often act as bridging ligands, linking the lanthanide centers into one-, two-, or three-dimensional networks. The coordination sphere of the lanthanide ion is typically completed by water molecules or other solvent molecules. The resulting lanthanide coordination polymers can exhibit interesting properties, such as luminescence, which can be modulated by the nature of the organic ligand.
Supramolecular Architectures of Coordination Polymers
Hydrogen Bonding: In hydrated complexes or those containing ligands with hydrogen bond donor groups (e.g., -OH, -NH), extensive hydrogen bonding networks are commonly observed. For example, in the crystal structure of Ca(TEA)₂₂, intermolecular O-H···O hydrogen bonds between the hydroxyl groups of the triethanolamine ligands and the carboxylate oxygen atoms of the 4-nitrobenzoate anions link the components into a one-dimensional chain.
π-π Stacking: The aromatic rings of the 4-nitrobenzoate ligands frequently engage in π-π stacking interactions. These interactions, where the electron-rich π system of one aromatic ring interacts with the electron-poor π system of an adjacent ring, contribute significantly to the stability of the crystal lattice. In the aforementioned calcium-triethanolamine complex, these π-π stacking interactions between adjacent phenyl rings of the 4-nitrobenzoate anions further assemble the one-dimensional hydrogen-bonded chains into a two-dimensional supramolecular layer. The presence of the electron-withdrawing nitro group can enhance these stacking interactions.
The interplay of these non-covalent forces, along with the coordination bonds, leads to the formation of diverse and complex supramolecular architectures, ranging from simple one-dimensional chains to intricate three-dimensional frameworks. The specific nature of these architectures is highly dependent on the identity of the metal ion, the presence of co-ligands, and the crystallization conditions.
One-Dimensional (1D) Coordination Polymers
One-dimensional coordination polymers are formed when metal ions are linked by bridging ligands into infinite chains. The 4-nitrobenzoate ligand is adept at forming such structures, with its carboxylate group typically bridging adjacent metal centers.
Different coordination modes of the 4-nitrobenzoate ligand give rise to a variety of 1D architectures. For example, in a barium(II) coordination polymer, one 4-nitrobenzoate ligand binds to the metal ion in a bidentate fashion, while a second, bridging 4-nitrobenzoate links the [Ba(H₂O)₅(4-nba-O,O')] units into an infinite 1D chain. researchgate.net Similarly, a calcium(II) complex features μ₂-bridging tridentate 4-nitrobenzoate ligands that link the metal centers into a 1D polymeric chain. researchgate.net The specific nature of the metal ion and the coordination environment, including the presence of water molecules, can lead to different chain conformations, such as linear or zigzag patterns. The interplay of these factors allows for a degree of control over the final 1D structure.
| Metal Ion | Coordination Mode of 4-nitrobenzoate | Resulting 1D Structure | Reference |
| Barium(II) | Bidentate and Bridging Bidentate | Infinite Chain | researchgate.net |
| Calcium(II) | μ₂-Bridging Tridentate | Polymeric Chain | researchgate.net |
Two-Dimensional (2D) and Three-Dimensional (3D) Networks
The assembly of 1D coordination polymer chains can extend into higher dimensions, forming 2D sheets and 3D frameworks. This often occurs through intermolecular forces such as hydrogen bonding and π–π stacking interactions, where the nitro group of the 4-nitrobenzoate ligand can play a significant role.
For instance, 1D chains can be linked into a 2D layer through hydrogen bonds involving coordinated water molecules or other co-ligands. The extension into a 3D network can be achieved when these 2D layers are further connected, either by other bridging ligands or by interpenetration of multiple independent networks. In some cases, particularly with lanthanide ions that have high coordination numbers, the 4-nitrobenzoate ligand can directly link metal centers in multiple directions to form a robust 3D framework. utexas.eduresearchgate.net The resulting structures can exhibit porosity, a feature of significant interest for applications in areas like gas storage and catalysis. The formation of these complex architectures highlights the rich structural chemistry enabled by the 4-nitrobenzoate ligand. ias.ac.in
Role of Auxiliary Ligands in Structure Directing
The introduction of additional ligands, known as auxiliary or co-ligands, into a reaction system with a metal ion and 4-nitrobenzoate can profoundly influence the final structure of the coordination polymer. rsc.org These auxiliary ligands, often nitrogen-donor compounds like bipyridines or imidazoles, co-coordinate to the metal center and can direct the assembly of the final architecture. mdpi.com
The size, shape, and functionality of the auxiliary ligand can determine the dimensionality of the resulting polymer. A small, chelating auxiliary ligand might lead to the formation of discrete, zero-dimensional complexes, while a long, rigid bridging ligand can act as a "pillar," connecting 2D layers of metal-4-nitrobenzoate sheets into a 3D framework. For example, the use of different N-donor ligands with copper(II) 2-nitrobenzoate (B253500) resulted in the formation of distinct monomeric and dimeric complexes, showcasing the structure-directing role of the auxiliary ligand. researchgate.net
Furthermore, the electronic properties of the auxiliary ligand can modulate the coordination environment of the metal ion, which in turn affects how the 4-nitrobenzoate ligand binds. nih.gov This interplay between the primary carboxylate ligand and the auxiliary N-donor ligand provides a powerful tool for crystal engineering, allowing for the rational design of metal-organic complexes with specific topologies and properties. rsc.org
| Auxiliary Ligand Type | Potential Role | Resulting Structure Example |
| Chelating N,N-donor | Occupies coordination sites, can lead to discrete complexes | Mononuclear or Dinuclear complexes |
| Bridging N,N-donor (e.g., 4,4'-bipyridine) | Acts as a pillar or linker between chains/layers | 1D linear polymers, 2D sheets, or 3D pillared-layer frameworks |
| Bulky N-donor | Steric hindrance can limit network extension | Lower-dimensional structures (e.g., 1D chains) |
Environmental Biotransformation and Biodegradation Research
Microbial Degradation Pathways of 4-Nitrobenzoate (B1230335)
The microbial breakdown of 4-nitrobenzoate is a well-studied process, with several bacterial strains capable of utilizing it as a sole source of carbon, nitrogen, and energy. asm.org The primary strategy employed by these microorganisms involves initial reduction of the nitro group, which destabilizes the aromatic ring and facilitates further catabolism. nih.gov
The most extensively characterized pathway for 4-nitrobenzoate degradation is a reductive one. frontiersin.org This process does not proceed to the full reduction of the nitro group to an amino group. Instead, it involves a partial reduction to a hydroxylamino intermediate. nih.govoup.com
In numerous bacteria, including strains of Pseudomonas, Comamonas, and Burkholderia, the initial step is the reduction of 4-nitrobenzoate to 4-hydroxylaminobenzoate. frontiersin.orgoup.comwur.nl This reaction is a crucial priming step that prepares the molecule for the subsequent removal of the nitrogen-containing group. frontiersin.orgnih.gov
While the complete reduction of a nitro group to an amino group is thermodynamically favorable, 4-aminobenzoate (B8803810) is generally not considered an intermediate in the primary productive degradation pathway of 4-nitrobenzoate. asm.orgoup.com Studies on bacterial strains like Burkholderia cepacia PB4 and Ralstonia paucula SB4, which are capable of growing on both 4-nitrobenzoate and 4-aminobenzoate, have shown that they degrade 4-nitrobenzoate via the 4-hydroxylaminobenzoate pathway. oup.com This indicates a specific and separate catabolic route that bypasses the formation of 4-aminobenzoate as a free intermediate. oup.com
Bacterial degradation of nitroaromatic compounds can proceed through either reductive or oxidative routes. frontiersin.orgnih.gov The oxidative pathway typically involves an oxygenase-catalyzed removal of the nitro group, which is released as nitrite. frontiersin.orgdoaj.org This mechanism has been observed in the degradation of other nitrobenzoate isomers, such as 2-nitrobenzoate (B253500) by Arthrobacter sp. SPG, which releases stoichiometric amounts of nitrite. nih.govdoaj.org
However, for 4-nitrobenzoate, the oxidative pathway is not the commonly reported route of productive catabolism. frontiersin.org Research has consistently shown that the bacterial degradation of 4-nitrobenzoate proceeds almost exclusively via the reductive pathway, which ultimately leads to the release of ammonium (B1175870) rather than nitrite. nih.govfrontiersin.org The initial reductive attack on the nitro group is favored over the oxidative removal of the substituent from the aromatic ring. asm.org
Following the initial reduction, the degradation pathway converges on a few key metabolic intermediates that can be readily assimilated by the cell.
Protocatechuate: The central intermediate in the catabolism of 4-nitrobenzoate is protocatechuate (3,4-dihydroxybenzoate). asm.orgwur.nlnih.gov The precursor, 4-hydroxylaminobenzoate, undergoes an enzyme-catalyzed rearrangement and deamination to form protocatechuate. asm.orgfrontiersin.orgnih.gov This conversion is a key step, as it removes the nitrogen group (as ammonium) and hydroxylates the ring, preparing it for cleavage. frontiersin.orgnih.gov Once formed, protocatechuate is a substrate for ring-fission dioxygenase enzymes, which cleave the aromatic ring, leading to intermediates that enter the tricarboxylic acid (TCA) cycle, such as the β-ketoadipate pathway. asm.orgmdpi.com
3-Hydroxyanthranilate: While 3-hydroxyanthranilate is a known key intermediate in the degradation of other nitroaromatic compounds, specifically 2-nitrobenzoate by strains like Pseudomonas fluorescens KU-7, it is not an intermediate in the established degradation pathways for 4-nitrobenzoate. asm.orgnih.govnih.govethz.ch The catabolic routes for different nitrobenzoate isomers are distinct, and the formation of 3-hydroxyanthranilate is characteristic of the 2-nitrobenzoate pathway. nih.gov
| Intermediate | Precursor | Fate in Pathway | Relevant Isomer |
| 4-Hydroxylaminobenzoate | 4-Nitrobenzoate | Converted to Protocatechuate | 4-Nitrobenzoate |
| Protocatechuate | 4-Hydroxylaminobenzoate | Enters ring-fission pathways (e.g., β-ketoadipate pathway) | 4-Nitrobenzoate |
| 3-Hydroxyanthranilate | 2-Hydroxylaminobenzoate | Undergoes ring cleavage | 2-Nitrobenzoate |
Enzymatic Systems in 4-Nitrobenzoate Catabolism
The degradation of 4-nitrobenzoate is mediated by a specific set of enzymes. The genes encoding these enzymes have been identified and characterized in several microorganisms, with the pathway in Pseudomonas putida TW3 being a notable example. asm.orgnih.gov
The initial and rate-limiting step in the reductive pathway is catalyzed by a nitroreductase. In P. putida TW3, this enzyme is a 4-nitrobenzoate reductase designated PnbA. asm.orgnih.gov
PnbA catalyzes the reduction of 4-nitrobenzoate to 4-hydroxylaminobenzoate. nih.gov This reaction is dependent on a reducing equivalent, typically NAD(P)H. asm.orgeaht.org Specifically, the PnbA from P. putida TW3 has been shown to oxidize two moles of NADH for every mole of 4-nitrobenzoate that is reduced. nih.gov These types of nitroreductases are often flavoenzymes that mediate the transfer of electrons to the nitro group. eaht.org
| Enzyme | Gene | Organism | Substrate | Product | Cofactor Requirement |
| 4-Nitrobenzoate Reductase | pnbA | Pseudomonas putida TW3 | 4-Nitrobenzoate | 4-Hydroxylaminobenzoate | NADH |
The second key enzymatic step involves the conversion of the 4-hydroxylaminobenzoate intermediate. This reaction is catalyzed by a lyase enzyme. In P. putida TW3, this enzyme is named 4-hydroxylaminobenzoate lyase, or PnbB. nih.gov
PnbB catalyzes a rearrangement reaction that converts 4-hydroxylaminobenzoate into protocatechuate and releases ammonium. nih.gov This lyase is crucial for both detoxifying the potentially mutagenic hydroxylamine (B1172632) intermediate and for channeling the carbon skeleton into the central metabolism for ring cleavage. frontiersin.orgnih.gov The coordinated action of PnbA and PnbB efficiently transforms 4-nitrobenzoate into a common metabolite ready for further degradation. nih.gov
| Enzyme | Gene | Organism | Substrate | Products |
| 4-Hydroxylaminobenzoate Lyase | pnbB | Pseudomonas putida TW3 | 4-Hydroxylaminobenzoate | Protocatechuate, Ammonium |
Dioxygenase and Mutase Systems in Degradation
While the initial steps in 4-nitrobenzoate degradation are typically reductive, dioxygenase enzymes are crucial for the subsequent breakdown of aromatic intermediates. After 4-nitrobenzoate is converted to protocatechuate, ring-cleavage enzymes, specifically protocatechuate dioxygenases, are employed. For instance, Pseudomonas sp. strain 4NT utilizes a protocatechuate 4,5-dioxygenase to catalyze the meta-ring fission of protocatechuate. nih.govnih.gov This is a critical step that opens up the aromatic ring, making it accessible for further metabolism. Similarly, the pob-pca gene cluster, identified in strains like Cupriavidus sp. ST-14, is responsible for the degradation of protocatechuate, which is the central intermediate in the 4-nitrobenzoate catabolic pathway. nih.gov
Mutase enzymes have also been identified in some 4-nitrobenzoate degrading bacteria, although their role can sometimes lead to the formation of dead-end metabolites. In Burkholderia cepacia PB4 and Ralstonia paucula SB4, a mutase is present that can lead to the production of compounds like 3-hydroxy-4-aminobenzoate and 3-hydroxy-4-acetamidobenzoate, which are not further metabolized by the strains. oup.com This indicates a branching point in the pathway where not all products are funneled into productive catabolism.
Role of Nicotinamide Adenine Dinucleotide Co-factors (NAD(P)H)
The co-factor Nicotinamide Adenine Dinucleotide, in its reduced forms (NADH and NADPH), plays an indispensable role in the initial and rate-limiting step of 4-nitrobenzoate biodegradation. The primary reductive pathway begins with the conversion of 4-nitrobenzoate to 4-hydroxylaminobenzoate, a reaction catalyzed by a 4-nitrobenzoate reductase. nih.govnih.govannualreviews.org This enzymatic step is dependent on the presence of NAD(P)H as an electron donor. annualreviews.orgasm.org
Studies on various bacterial strains have consistently demonstrated this requirement. In Pseudomonas putida TW3, the enzyme PnbA, a 4-nitrobenzoate reductase, catalyzes the reduction of 4-nitrobenzoate to 4-hydroxylaminobenzoate with the corresponding oxidation of two moles of NADH per mole of substrate. nih.gov Similarly, cell extracts of Pseudomonas sp. strain 4NT require NADPH to convert 4-nitrobenzoate to protocatechuate under anaerobic conditions. nih.govnih.gov The enzymatic activity in cell-free extracts of Burkholderia cepacia PB4 and Ralstonia paucula SB4 also showed oxidation of NADPH in the presence of 4-nitrobenzoate, confirming a reductase activity. oup.com This dependency on NAD(P)H is a hallmark of the reductive pathway for nitroaromatic compounds, where the electron-withdrawing nitro group is targeted for initial transformation. nih.gov
Table 1: Enzymes in 4-Nitrobenzoate Degradation and their NAD(P)H Dependency
| Enzyme | Reaction Catalyzed | Co-factor Dependency | Bacterial Strain Example |
|---|---|---|---|
| 4-Nitrobenzoate Reductase (PnbA) | 4-Nitrobenzoate → 4-Hydroxylaminobenzoate | NAD(P)H | Pseudomonas putida TW3, Cupriavidus sp. ST-14 |
| Protocatechuate 4,5-Dioxygenase | Protocatechuate → α-Hydroxy-γ-carboxymuconic semialdehyde | Not directly NAD(P)H dependent for ring cleavage | Pseudomonas sp. strain 4NT |
Identification and Characterization of Degrading Microorganisms
A diverse array of microorganisms capable of degrading 4-nitrobenzoate has been isolated and characterized, primarily from environments contaminated with nitroaromatic compounds. asm.org These microbes have evolved specific catabolic pathways to utilize this compound as a sole source of carbon, nitrogen, and energy.
Bacterial Strains (e.g., Pseudomonas, Burkholderia, Ralstonia, Cupriavidus, Arthrobacter, Nocardioides)
Numerous bacterial genera have been identified with the capacity to mineralize 4-nitrobenzoate. These isolates often originate from environments such as industrial wastewater and contaminated soil, indicating a widespread microbial adaptation to this xenobiotic compound. nih.govoup.comoup.com
Pseudomonas : Species of Pseudomonas are frequently cited for their degradative capabilities. Pseudomonas putida TW3 and Pseudomonas sp. strain 4NT, for example, degrade 4-nitrotoluene (B166481) via 4-nitrobenzoate to the central metabolite protocatechuate. nih.govasm.orgnih.gov A pseudomonad isolated from domestic sewage was also shown to utilize 4-nitrobenzoate. nih.gov
Burkholderia : Burkholderia cepacia strain PB4 can grow on 4-nitrobenzoate and degrade it simultaneously with its amino derivative, 4-aminobenzoate. oup.comnih.gov Burkholderia terrae strain KU-15 has also been shown to grow on 4-nitrobenzoate. oup.comnih.gov
Ralstonia : Ralstonia paucula SB4 is another strain capable of growing on 4-nitrobenzoate, metabolizing it via 4-hydroxylaminobenzoate to protocatechuate. oup.com Other identified species include Ralstonia pickettii and Ralstonia sp. SJ98. nih.govasm.org
Cupriavidus : Cupriavidus sp. strain ST-14 utilizes 4-nitrobenzoate, converting it to protocatechuate. nih.gov The genus Cupriavidus is known for its metabolic versatility in degrading various aromatic compounds. oup.comfrontiersin.org
Arthrobacter : While some Arthrobacter species are known to degrade other isomers like 2-nitrobenzoate, their involvement in nitroaromatic compound metabolism is well-documented. frontiersin.orgnih.gov For instance, Arthrobacter protophormiae has been studied for its degradation of o-nitrobenzoate. asm.org
Nocardioides : An actinomycete, Nocardioides sp. strain LMS-CY, possesses a distinct regulatory mechanism for the degradation of 4-nitrobenzoate. nih.gov Early studies also identified Nocardia strains capable of using 4-nitrobenzoate as a sole carbon and nitrogen source. asm.org
Table 2: Examples of Bacterial Strains Degrading 4-Nitrobenzoate
| Genus | Strain | Key Metabolic Feature | Isolation Source |
|---|---|---|---|
| Pseudomonas | putida TW3 | Degrades 4-nitrotoluene via 4-nitrobenzoate to protocatechuate. nih.gov | Not specified |
| Burkholderia | cepacia PB4 | Simultaneous degradation of 4-nitrobenzoate and 4-aminobenzoate. oup.comnih.gov | Not specified |
| Ralstonia | paucula SB4 | Metabolizes 4-nitrobenzoate to protocatechuate via 4-hydroxylaminobenzoate. oup.com | Not specified |
| Cupriavidus | sp. ST-14 | Degrades 2- and 4-nitrobenzoate via distinct pathways. nih.gov | Not specified |
| Nocardioides | sp. LMS-CY | Contains the TetR-family repressor PnbX for the pnb operon. nih.gov | Not specified |
Genetic Basis of Degradation (Gene Clusters and Operons: pnb, onb, pob-pca)
The biodegradation of 4-nitrobenzoate is encoded by specific gene clusters and operons that have been characterized in several bacterial strains. The pnb gene cluster is central to the upper pathway of 4-nitrobenzoate catabolism. nih.gov
In Pseudomonas putida TW3, a 6-kbp DNA fragment was found to contain the pnb genes. nih.govresearchgate.net This cluster includes pnbA, which encodes the NAD(P)H-dependent 4-nitrobenzoate reductase, and pnbB, encoding 4-hydroxylaminobenzoate lyase. nih.govnih.gov These two enzymes work in sequence to convert 4-nitrobenzoate into protocatechuate with the release of ammonia. asm.orgnih.gov A similar pnb gene segment was identified in Cupriavidus sp. ST-14 for the same conversion. nih.gov
Once protocatechuate is formed, its further degradation is handled by enzymes encoded by the pob-pca gene clusters. These clusters are responsible for the "lower pathway," which channels the intermediate into central metabolism through ring cleavage. nih.gov The onb gene cluster, conversely, is associated with the degradation of 2-nitrobenzoate and is distinct from the pnb pathway. nih.gov
Transcriptional Regulatory Mechanisms of Biodegradation (e.g., PnbX repressor)
The expression of the degradation-related genes is tightly controlled by transcriptional regulatory mechanisms to ensure that the enzymes are synthesized only when the target substrate is present. In proteobacteria like Pseudomonas putida TW3, the pnb genes are regulated by PnbR, a transcriptional regulator belonging to the LysR family. nih.govnih.gov
A different regulatory system has been identified in actinomycetes. In Nocardioides sp. strain LMS-CY, the pnb degradation genes form an operon with pnbX, a gene encoding a TetR-family transcriptional repressor. nih.govresearchgate.net The PnbX protein binds to a specific palindromic sequence in the promoter region of the pnb operon, thereby repressing its transcription. nih.gov This repression is relieved by the binding of 4-nitrobenzoate to the PnbX repressor. This interaction is highly sensitive, with 4-nitrobenzoate being effective at nanomolar concentrations, suggesting a highly specific and efficient induction mechanism. nih.gov
Environmental Contexts of Biodegradation (e.g., contaminated soil and wastewater)
The biodegradation of 4-nitrobenzoate is environmentally significant as it occurs in settings contaminated by industrial activities. Microorganisms capable of this process are frequently isolated from polluted soil and wastewater, which act as natural selectors for such catabolic capabilities. asm.org For instance, Pseudomonas sp. strain 4NT was isolated from nitrobenzene-contaminated soil, and other pseudomonads that degrade p-nitrobenzoate have been found in domestic sewage. nih.govnih.gov
The presence of these compounds in industrial waste streams makes bioreactors and wastewater treatment plants critical sites for their degradation. nih.gov Immobilized cells of Burkholderia cepacia strain PB4 have been used in continuous packed bed reactors to achieve high degradation rates of 4-nitrobenzoate. nih.gov Furthermore, microcosm studies using strains like Arthrobacter sp. SPG have demonstrated the effective degradation of related nitrobenzoates in both sterile and non-sterile soil, indicating the potential for in-situ bioremediation of contaminated sites. nih.govfrontiersin.orgnih.gov The co-occurrence of 4-nitrobenzoate with other nitroaromatic and aminoaromatic compounds in these environments underscores the importance of microbial strains that can degrade mixtures of pollutants. oup.com
Biochemical Interaction Studies
Investigations into Enzyme Inhibition Mechanisms
The primary mechanism of action for 4-nitrobenzoate (B1230335) at the cellular level is through the inhibition of specific enzymes. As an analog of a natural substrate, it can competitively bind to enzyme active sites, thereby blocking the normal catalytic reaction.
Research has firmly established that 4-nitrobenzoate acts as a competitive inhibitor of the enzyme 4-hydroxybenzoate (B8730719):polyprenyl transferase, also known as Coq2. nih.govresearchgate.netfrontiersin.org This enzyme plays a pivotal role in the biosynthesis of Coenzyme Q (CoQ), a vital lipid-soluble molecule. frontiersin.org The biosynthesis of CoQ involves the condensation of decaprenyl diphosphate (B83284) and para-hydroxybenzoate (PHB), a reaction catalyzed by Coq2. plos.orgnih.gov
Sodium 4-nitrobenzoate, being a structural analog of the enzyme's natural substrate, 4-hydroxybenzoate (4-HB), competes for the same active site on the Coq2 enzyme. plos.orgnih.govnih.gov This competitive inhibition blocks the initial step of the CoQ biosynthetic pathway, leading to a dose-dependent decrease in cellular CoQ levels without the accumulation of intermediate products. nih.govresearchgate.net This specific inhibitory action makes 4-nitrobenzoate a useful chemical agent for inducing CoQ deficiency in laboratory settings to study its physiological roles. nih.govresearchgate.netnih.gov
Table 1: Inhibition of Coq2 by 4-Nitrobenzoate
| Parameter | Description | Reference |
|---|---|---|
| Target Enzyme | 4-hydroxybenzoate:polyprenyl transferase (Coq2) | nih.govresearchgate.net |
| Inhibitor | 4-Nitrobenzoate (4-NB) | plos.orgnih.gov |
| Natural Substrate | 4-hydroxybenzoate (4-HB) | plos.orgnih.gov |
| Mechanism of Inhibition | Competitive | nih.govresearchgate.netfrontiersin.org |
| Effect | Dose-dependent decrease in Coenzyme Q biosynthesis | nih.govresearchgate.net |
Effects on Cellular Metabolic Pathways (excluding human or animal toxicity)
The inhibition of CoQ biosynthesis by this compound has significant downstream effects on various cellular metabolic pathways, primarily stemming from the depletion of CoQ. Coenzyme Q is essential for mitochondrial electron transport and acts as a potent antioxidant. nih.govnih.gov
Studies using human fibroblast cell lines treated with 4-nitrobenzoate have demonstrated that a reduction in Coenzyme Q10 (CoQ10) levels leads to impaired mitochondrial bioenergetics. plos.org A dose-dependent decrease in CoQ10 results in reduced ATP synthesis and a lower ATP/ADP ratio. plos.org Interestingly, maximal oxidative stress, indicated by increased production of reactive oxygen species (ROS) and lipid peroxidation, is observed when CoQ10 levels are depleted to approximately 40-50% of normal levels. plos.orgnih.govnih.gov It is important to note that 4-nitrobenzoate itself does not directly interfere with mitochondrial respiration or induce oxidative stress; these effects are a consequence of CoQ10 deficiency. nih.govnih.gov
In cancer cell lines, such as MCF-7, depletion of CoQ induced by 4-nitrobenzoate triggers a significant metabolic reprogramming. escholarship.org To cope with the impaired mitochondrial function and resulting energetic stress, these cells upregulate glycolysis. This metabolic shift is characterized by increased glucose consumption and overexpression of glucose transporters GLUT1 and GLUT3. escholarship.org Furthermore, CoQ-depleted cells show a redirection of pyruvate (B1213749) flux toward anabolic pathways rather than lactate (B86563) secretion and exhibit altered expression patterns of enzymes involved in glutamine metabolism and the TCA cycle. escholarship.org For instance, the activity of respiratory complex II is decreased by about 50% in MCF-7 cells treated with 4-nitrobenzoate. escholarship.org
Table 2: Metabolic Effects of 4-Nitrobenzoate-Induced Coenzyme Q Depletion
| Metabolic Parameter | Observed Effect | Cell Type | Reference |
|---|---|---|---|
| Coenzyme Q10 Levels | Dose-dependent decrease | Human Fibroblasts | plos.orgnih.gov |
| ATP Synthesis | Mildly to moderately decreased | Human Fibroblasts | plos.org |
| ATP/ADP Ratio | Decreased | Human Fibroblasts | plos.org |
| Reactive Oxygen Species (ROS) | Increased (maximal at 40-50% CoQ10 reduction) | Human Fibroblasts | plos.orgnih.govnih.gov |
| Glycolysis | Upregulated | MCF-7 Cancer Cells | escholarship.org |
| Glucose Consumption | Increased | MCF-7 Cancer Cells | escholarship.org |
| GLUT1 and GLUT3 Expression | Overexpression | MCF-7 Cancer Cells | escholarship.org |
| Mitochondrial Complex II Activity | Decreased by ~50% | MCF-7 Cancer Cells | escholarship.org |
Advanced Research Applications and Methodological Contributions
Use as a Precursor in Synthesis of Research Probes and Intermediates
Sodium 4-nitrobenzoate (B1230335) is a pivotal starting material in the multi-step synthesis of more complex molecules, including research probes and key industrial intermediates. Its primary utility lies in the chemical reactivity of its nitro group.
The most prominent application is its role as a precursor in the synthesis of 4-aminobenzoic acid and its derivatives. The nitro group of sodium 4-nitrobenzoate can be readily reduced to an amino group (-NH2) through catalytic hydrogenation. This transformation is of high industrial and research significance as 4-aminobenzoic acid (also known as PABA) is a precursor for dyes, pharmaceuticals, and other organic compounds. The reduction is typically carried out in an aqueous solution using a metal catalyst, such as Palladium on carbon (Pd/C) or Raney nickel, under controlled temperature and hydrogen pressure. The process is efficient, with high selectivity and yield.
This synthetic route offers several advantages, including relatively mild reaction conditions and the production of a high-purity product. The resulting 4-aminobenzoic acid serves as a crucial building block for synthesizing various research probes and biologically active molecules.
Table 1: Synthesis of 4-Aminobenzoic Acid from this compound
| Parameter | Details |
|---|---|
| Starting Material | This compound (aqueous solution) |
| Catalyst | Pd/C or Raney Nickel |
| Reducing Agent | Hydrogen Gas (H₂) |
| Typical Conditions | Temperature: 60-70°C; Hydrogen Pressure: 2-4 MPa |
| Primary Product | 4-Aminobenzoic acid (PABA) |
| Yield | Can exceed 96% |
| Product Purity | Often greater than 99% (as determined by HPLC) |
Application in Analytical Chemistry Method Development (e.g., HPLC standards)
In analytical chemistry, particularly in chromatography, the availability of pure reference compounds is essential for method development, validation, and quantification. While not always marketed as a certified "HPLC standard," pure this compound serves a critical function in laboratory settings for developing and calibrating analytical methods.
During the synthesis of 4-aminobenzoic acid from this compound, High-Performance Liquid Chromatography (HPLC) is the preferred technique to monitor the reaction's progress. Analysts use HPLC to track the disappearance of the starting material (this compound) and the appearance of the final product. To do this accurately, a reference standard of this compound is required to establish its retention time and response factor on the chromatogram.
A standard solution is prepared by dissolving a precisely weighed amount of high-purity this compound in the mobile phase. This standard is injected into the HPLC system to determine its characteristic peak. This information is then used to identify and quantify any unreacted starting material in the reaction mixture, thereby allowing for the calculation of reaction conversion and yield.
Contribution to Understanding Reaction Mechanisms in Diverse Chemical Systems
This compound serves as a model substrate for studying various chemical reaction mechanisms, primarily due to the distinct electronic properties conferred by the electron-withdrawing nitro group.
The catalytic reduction of the nitro group is a key area of mechanistic study. This reaction is a classic example of heterogeneous catalysis, where the reaction occurs on the surface of a solid catalyst. The mechanism involves the following key steps:
Adsorption: Both the this compound and the reducing agent (e.g., hydrogen molecules) adsorb onto the surface of the metal catalyst.
Activation: The catalyst facilitates the cleavage of the H-H bond in hydrogen, forming reactive hydrogen atoms on the surface.
Reaction: The adsorbed hydrogen atoms sequentially attack the oxygen atoms of the nitro group, leading to a series of intermediates and ultimately forming the amino group and water.
Desorption: The final product, 4-aminobenzoate (B8803810), desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.
Furthermore, the presence of the nitro group makes the aromatic ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution reactions, providing a platform for investigating these complex mechanistic pathways.
Role in Material Science Research (e.g., design of supramolecular assemblies and coordination polymers)
In the field of material science and crystal engineering, this compound is valued as an organic ligand for the construction of novel supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs). The molecule possesses two distinct coordination sites: the carboxylate group (-COO⁻) and the nitro group (-NO₂).
These groups can coordinate with metal ions in various modes (e.g., monodentate, bidentate, bridging), leading to the formation of one-, two-, or three-dimensional networks. The choice of metal ion, solvent, and reaction conditions can influence the final architecture of the resulting material. Researchers have successfully synthesized coordination polymers of 4-nitrobenzoate with a range of metal ions, including strontium (Sr), magnesium (Mg), and barium (Ba).
For instance, studies have shown that the reaction of strontium salts with 4-nitrobenzoate can yield one-dimensional (1D) coordination polymers. In these structures, the 4-nitrobenzoate ligands act as bridges between the strontium centers, creating infinite chains. These materials are of great interest for their potential applications in areas such as gas storage, catalysis, and nonlinear optics.
Table 2: Examples of Coordination Polymers with 4-Nitrobenzoate Ligand
| Metal Ion | Resulting Structure Type | Ligand Binding Mode Example |
|---|---|---|
| Strontium (II) | 1D Coordination Polymer | µ₃-η²:η²-tetradentate bridging |
Research into Agricultural Chemical Interactions for Plant Physiology Studies (e.g., enhancement of plant growth and stress tolerance)
While there is extensive research on the use of certain aromatic nitro compounds as plant growth regulators, there is currently a lack of specific scientific literature detailing the application of this compound for the enhancement of plant growth or stress tolerance.
It is important to distinguish this compound from other compounds with similar names, such as sodium 4-nitrophenolate (B89219), which is widely documented as a potent plant growth regulator. kajay-remedies.complantgrowthhormones.comawiner.com Sodium 4-nitrophenolate has been shown to boost root formation, improve nutrient uptake, and increase plant tolerance to environmental stresses like drought and heat. kajay-remedies.com However, these findings are specific to the nitrophenolate structure and cannot be directly attributed to this compound.
Therefore, the role of this compound in agricultural chemical interactions for plant physiology studies remains an area with limited to no available research. Future studies would be required to determine if it possesses any bioactivity in plant systems.
Q & A
Basic: What are the optimal methods for synthesizing sodium 4-nitrobenzoate in laboratory settings?
Answer: this compound is typically synthesized via esterification or neutralization of 4-nitrobenzoic acid. For lab-scale synthesis, direct esterification using sulfuric acid as a catalyst yields high efficiency (~85% yield) but requires careful handling due to its environmental and safety risks . Alternatively, microwave-assisted synthesis or ultrasonic methods with ultra-dispersed zeolite catalysts offer greener alternatives, reducing reaction time and waste . Key parameters include maintaining a feed temperature of 87°C and optimizing reflux ratios (e.g., 0.92 minimum) for distillation purification .
Advanced: How can researchers resolve contradictions in yield data between traditional and green synthesis methods?
Answer: Discrepancies in yield often arise from differences in catalyst efficiency, energy input (e.g., microwaves vs. conventional heating), or purification protocols. To address these:
- Perform comparative kinetic studies under controlled conditions (temperature, catalyst loading).
- Use HPLC or GC-MS to quantify intermediates and byproducts, identifying side reactions .
- Apply statistical tools (e.g., ANOVA) to evaluate reproducibility across replicates, as suggested in survey design principles .
Contradictions may also stem from incomplete reaction monitoring; in-situ FTIR or NMR can track real-time progress .
Basic: What analytical techniques are most reliable for characterizing this compound purity?
Answer: Key methods include:
- Non-aqueous titration with perchloric acid for quantifying sodium content, though calibration against certified standards is critical to avoid matrix interference .
- Melting point analysis (literature mp: 289°C for 4-nitrobenzoic acid derivatives) .
- FTIR spectroscopy to confirm nitro (1520–1350 cm⁻¹) and carboxylate (1600–1400 cm⁻¹) functional groups .
- XRD for crystallinity assessment, particularly to detect co-crystal formation, as seen in bromophenyl 4-nitrobenzoate studies .
Advanced: How can hydrogen bonding patterns in this compound crystals inform material design?
Answer: Hydrogen-bonding networks dictate crystal packing and stability. Using graph set analysis (e.g., Etter’s rules), researchers can:
- Identify recurring motifs like R₂²(8) rings formed between nitro and carboxylate groups .
- Predict solubility and thermal stability based on lattice energy calculations (e.g., DSC data from thermal analysis studies ).
- Co-crystallization experiments (e.g., with bromophenyl derivatives) reveal how steric effects alter packing, enabling tailored physicochemical properties .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as sodium salts can cause irritation .
- Work in a fume hood to prevent inhalation of fine particles.
- Store at 0–6°C in airtight containers to prevent degradation .
- Dispose of waste via certified hazardous waste services to mitigate environmental contamination .
Advanced: How do microbial pathways for 4-nitrobenzoate degradation inform bioremediation strategies?
Answer: Pseudomonas putida TW3 catabolizes 4-nitrobenzoate via:
- PnbA : Reduces 4-nitrobenzoate to 4-hydroxylaminobenzoate.
- PnbB : Cleaves hydroxylaminobenzoate to protocatechuate and ammonium, which enter the TCA cycle .
Unresolved questions include the regulation of pnb operon expression under varying nitroaromatic loads. Advanced studies use knockout mutants and proteomics to identify auxiliary enzymes, enabling engineered strains for contaminated site remediation .
Basic: How should researchers manage raw data from this compound experiments?
Answer:
- Store raw data (e.g., chromatograms, spectral scans) in FAIR-compliant repositories like Chemotion or RADAR4Chem .
- Include processed data (e.g., melting points, yield calculations) in the main manuscript, with raw datasets in appendices or supplementary materials .
- Use ELNs (Electronic Lab Notebooks) for traceability and collaborative access .
Advanced: What computational tools can predict this compound’s reactivity in novel reactions?
Answer:
- DFT calculations model nitro group electrophilicity and carboxylate nucleophilicity to predict SNAr or esterification pathways.
- Molecular docking (e.g., AutoDock Vina) simulates enzyme-substrate interactions, useful for biodegradation studies .
- Reaxys or SciFinder identify analogous reactions, though experimental validation is critical due to potential co-crystal interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
